4-(3-Bromopropyl)morpholine

Description

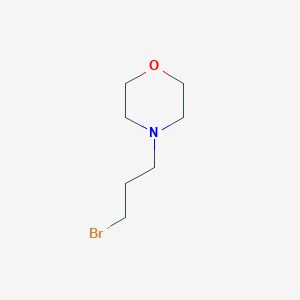

Structure

3D Structure

Properties

IUPAC Name |

4-(3-bromopropyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14BrNO/c8-2-1-3-9-4-6-10-7-5-9/h1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFUWTOMPIDVMSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20515924 | |

| Record name | 4-(3-Bromopropyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20515924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125422-83-5 | |

| Record name | 4-(3-Bromopropyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20515924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(3-Bromopropyl)morpholine: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of 4-(3-Bromopropyl)morpholine. This versatile bifunctional molecule serves as a key building block in the synthesis of various biologically active compounds, particularly in the realm of drug discovery and development. Its unique structure, combining a reactive bromopropyl chain and a polar morpholine moiety, makes it a valuable tool for medicinal chemists.

Core Properties of this compound

This compound, also known as 3-morpholinopropyl bromide, is a heterocyclic compound with the chemical formula C₇H₁₄BrNO. It presents as a white or off-white crystalline powder under standard conditions.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₄BrNO | [1][2] |

| Molecular Weight | 208.10 g/mol | [2][3] |

| Appearance | White or off-white crystal powder | [1] |

| Boiling Point | 243 °C | [4][5] |

| Density | 1.335 g/mL | [4][5] |

| Flash Point | 100 °C | [1] |

| CAS Number | 125422-83-5 | [2] |

| IUPAC Name | This compound | [2][3] |

| SMILES | C1COCCN1CCCBr | [2] |

| InChIKey | AFUWTOMPIDVMSJ-UHFFFAOYSA-N | [2] |

Synthesis and Purification: Experimental Protocols

The synthesis of this compound is typically achieved through the nucleophilic substitution reaction between morpholine and a 1,3-dihalogenated propane. While a specific protocol for the bromo derivative can be adapted, a well-documented procedure exists for the analogous 4-(3-chloropropyl)morpholine, which provides a clear and reliable synthetic route.

Synthesis of 4-(3-Halopropyl)morpholine

Reaction Scheme:

Figure 1: General synthesis scheme for this compound.

Detailed Experimental Protocol (Adapted from the synthesis of 4-(3-chloropropyl)morpholine):

-

Reaction Setup: To a solution of 1-bromo-3-chloropropane (10.0 g, 63.5 mmol) in 100 mL of toluene in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, slowly add morpholine (11.0 mL, 127 mmol).[6] For the synthesis of the bromo-analog, 1,3-dibromopropane would be used as the starting material.

-

Reaction Execution: The reaction mixture is heated to reflux and stirred continuously for 2 hours.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The resulting precipitate (morpholine hydrobromide) is removed by filtration.[6]

-

Extraction and Washing: The filtrate is washed sequentially with deionized water. The organic layer is separated and dried over anhydrous sodium sulfate.[6]

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield the final product.[6]

Purification of Morpholine-Containing Compounds

Purification of the final product is crucial to remove any unreacted starting materials or byproducts. Two common methods for purifying morpholine derivatives are flash column chromatography and recrystallization.

Experimental Workflow for Purification:

References

- 1. Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives | MDPI [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C7H14BrNO | CID 13034048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [myskinrecipes.com]

- 5. Cas 125422-83-5,3-Morpholinopropyl bromide | lookchem [lookchem.com]

- 6. ukm.my [ukm.my]

4-(3-Bromopropyl)morpholine molecular weight and formula

An In-Depth Technical Guide to 4-(3-Bromopropyl)morpholine

For researchers, scientists, and professionals in drug development, a precise understanding of chemical reagents is paramount. This document provides a detailed overview of the fundamental physicochemical properties of this compound, a versatile building block in organic synthesis.

Physicochemical Data Summary

The core attributes of this compound are its molecular formula and molecular weight, which are foundational for all stoichiometric calculations and experimental designs. The compound's formula is C7H14BrNO and it has a molecular weight of approximately 208.10 g/mol .[1][2] A more precise molecular weight is 208.096 g/mol .[3]

| Parameter | Value |

| Molecular Formula | C7H14BrNO[1][3] |

| Molecular Weight | 208.10 g/mol [1][2] |

| Alternate Molecular Weight | 208.096 g/mol [3] |

| CAS Number | 125422-83-5[3][4] |

Logical Relationship of Molecular Properties

The relationship between the common name of a chemical, its molecular formula, and its molecular weight is a fundamental concept in chemistry. The name describes the structure, the formula provides the elemental composition, and the molecular weight is the mass of one mole of the substance.

Caption: Relationship between chemical name, formula, and molecular weight.

References

An In-depth Technical Guide to the Solubility of 4-(3-Bromopropyl)morpholine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to 4-(3-Bromopropyl)morpholine

This compound is a heterocyclic compound featuring a morpholine ring functionalized with a bromopropyl group. Its chemical structure confers a unique combination of polarity and reactivity, making it a valuable building block in the synthesis of pharmaceutical compounds and other complex molecules.[1] The morpholine moiety, with its ether and amine functionalities, introduces polarity and potential for hydrogen bonding, while the bromopropyl group serves as a reactive handle for nucleophilic substitution reactions.[1] Understanding the solubility of this intermediate is critical for optimizing reaction conditions, developing purification strategies, and designing formulation processes.

Physicochemical Properties:

-

Molecular Formula: C₇H₁₄BrNO[2]

-

Molecular Weight: 208.10 g/mol [2]

-

Boiling Point: Approximately 243°C[1]

-

Density: Approximately 1.335 g/mL[1]

-

Appearance: Typically a white solid

Theoretical Principles of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar polarities are more likely to be soluble in one another.[3] The structure of this compound contains both polar and nonpolar regions, influencing its interaction with different types of solvents.

-

Polar Features: The morpholine ring, containing both an oxygen (ether) and a nitrogen (tertiary amine) atom, is highly polar. The nitrogen atom can act as a hydrogen bond acceptor. This part of the molecule will have favorable interactions with polar solvents.

-

Nonpolar Features: The three-carbon propyl chain is a nonpolar hydrocarbon segment.

-

Overall Polarity: The presence of the electronegative bromine atom and the polar morpholine ring makes the overall molecule polar. Therefore, it is expected to be more soluble in polar solvents than in nonpolar solvents.

Qualitative Solubility Profile

Based on the theoretical principles discussed, a qualitative solubility profile for this compound can be predicted. The following table summarizes the expected solubility in common organic solvents, categorized by their polarity.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Soluble to Sparingly Soluble | The morpholine oxygen and nitrogen can form hydrogen bonds with the solvent's hydroxyl groups. Solubility in water may be limited by the hydrophobic propyl chain. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dichloromethane (DCM) | Soluble to Miscible | Strong dipole-dipole interactions between the polar functionalities of the solute and solvent lead to good solvation. |

| Nonpolar | Toluene, Hexane, Diethyl Ether | Sparingly Soluble to Insoluble | The overall polarity of this compound is too high for significant interaction with nonpolar solvents. Diethyl ether may show slight solubility due to its ether oxygen. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental method such as the isothermal saturation technique should be employed.[4] This protocol provides a systematic approach to measuring solubility.

Objective: To determine the concentration of a saturated solution of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound

-

Selected organic solvents (e.g., methanol, acetone, hexane)

-

Scintillation vials or sealed test tubes

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Micropipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification

Procedure:

-

Preparation: Add an excess amount of solid this compound to a known volume (e.g., 5 mL) of the chosen solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the vials in an orbital shaker or on a stir plate set to a constant temperature (e.g., 25°C). Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for several hours to permit the excess solid to settle.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a micropipette. To avoid aspirating solid particles, immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial.

-

Quantification:

-

Gravimetric Method: Evaporate the solvent from the filtered aliquot under a gentle stream of nitrogen or in a vacuum oven. Weigh the remaining solid residue.

-

Chromatographic Method: Dilute the filtered aliquot with a suitable solvent and analyze the concentration using a pre-calibrated HPLC or GC method.

-

-

Calculation: Calculate the solubility using the mass of the solute and the volume of the solvent. Express the result in units such as g/100 mL or mol/L.

Visualizations

The following diagrams illustrate the logical workflow for solubility determination and the conceptual basis of solubility for this compound.

References

A Comprehensive Technical Guide to the Safe Handling of 4-(3-Bromopropyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety data and handling precautions for 4-(3-Bromopropyl)morpholine, a chemical intermediate utilized in pharmaceutical research and development. The following sections detail the compound's hazard classifications, protective measures, and emergency procedures to ensure its safe use in a laboratory setting.

Chemical Identification and Properties

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 125422-83-5[1][2][3][4] |

| Molecular Formula | C7H14BrNO[1][2][3] |

| Molecular Weight | 208.10 g/mol [1][2] |

| Physical Form | White solid |

| Boiling Point | 242.6 ± 25.0 °C at 760 mmHg[3] |

| Flash Point | 100.5 ± 23.2 °C[3] |

| Storage Temperature | 0-8 °C or in a freezer under -20°C, sealed in a dry place[2] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

| GHS Pictogram | Signal Word | Hazard Statements |

|

| Warning [2] | H302: Harmful if swallowed[2] H315: Causes skin irritation[2][5] H319: Causes serious eye irritation[2][5] H335: May cause respiratory irritation[2][5] |

Handling Precautions and Personal Protective Equipment (PPE)

Adherence to proper handling procedures and the use of appropriate personal protective equipment are critical to minimizing exposure risks.

| Precautionary Category | Precautionary Statements |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][4][5] P264: Wash skin thoroughly after handling.[5][6] P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area.[5][6] P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][6][7] |

| Storage | P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[5][6][8][9][10] P405: Store locked up.[5][8][9][11][12] |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[5] |

Caption: First aid response decision tree.

Accidental Release Measures

In the event of a spill, follow these procedures to mitigate the hazard.

-

Personal Precautions: Evacuate personnel to a safe area. [13]Ensure adequate ventilation. [13]Wear appropriate personal protective equipment (see Section 3). Avoid breathing vapors, mist, or gas. [13]* Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains. [5][7]* Methods for Cleaning Up: Absorb the spill with inert material (e.g., sand, earth, vermiculite) and place it in a suitable, closed container for disposal. [5][7]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. [13]* Specific Hazards: Hazardous decomposition products may be formed under fire conditions, including carbon oxides and nitrogen oxides. [7]* Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary. [13]

Toxicological Information

While specific quantitative toxicological data for this compound is not readily available, the GHS classification indicates that it is harmful if swallowed and causes skin, eye, and respiratory irritation. [2][5]The toxicity of the parent compound, morpholine, suggests that related compounds should be handled with care. For morpholine, the acute oral LD50 in rats is approximately 1050-1910 mg/kg, and the dermal LD50 in rabbits is around 500 mg/kg. [8][14]It is also classified as causing severe skin burns and eye damage. [8][10][14] This technical guide is intended to provide essential safety information for trained professionals. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most current and detailed information.

References

- 1. This compound | C7H14BrNO | CID 13034048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 125422-83-5|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | CAS#:125422-83-5 | Chemsrc [chemsrc.com]

- 4. arctomsci.com [arctomsci.com]

- 5. aksci.com [aksci.com]

- 6. aksci.com [aksci.com]

- 7. cdnisotopes.com [cdnisotopes.com]

- 8. redox.com [redox.com]

- 9. nexchem.co.uk [nexchem.co.uk]

- 10. chemos.de [chemos.de]

- 11. chemicalbook.com [chemicalbook.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. 4-(3-Bromophenyl)morpholine, HCl Safety Data Sheets(SDS) lookchem [lookchem.com]

- 14. Hazardous substance assessment – Morpholine - Canada.ca [canada.ca]

In-depth Technical Guide to the Spectroscopic Data of 4-(3-Bromopropyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(3-Bromopropyl)morpholine, a key intermediate in pharmaceutical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its structural confirmation and characterization.

Molecular Structure

IUPAC Name: this compound CAS Number: 125422-83-5 Molecular Formula: C₇H₁₄BrNO[1] Molecular Weight: 208.10 g/mol [1]

Spectroscopic Data Summary

The structural integrity of this compound is confirmed through the collective analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra. While publicly available, detailed spectral assignments are often found within specialized chemical databases and synthetic methodology publications. For the purpose of this guide, representative data has been compiled and analyzed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound exhibits distinct signals corresponding to the protons of the morpholine ring and the bromopropyl chain.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.70 | t | 4H | O-(CH ₂)₂-N |

| ~3.45 | t | 2H | Br-CH ₂- |

| ~2.50 | t | 4H | O-(CH₂)₂-N-CH ₂ |

| ~2.45 | t | 2H | N-CH ₂-CH₂ |

| ~1.95 | p | 2H | -CH₂-CH ₂-CH₂- |

Note: Predicted chemical shifts. 't' denotes a triplet, and 'p' denotes a pentet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~67.0 | O-C H₂ |

| ~58.0 | N-C H₂ (propyl) |

| ~54.0 | N-C H₂ (ring) |

| ~32.0 | Br-C H₂ |

| ~28.0 | -CH₂-C H₂-CH₂- |

Note: Predicted chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrational frequencies of its functional groups.

| Wavenumber (cm⁻¹) | Bond | Functional Group |

| 2950-2800 | C-H | Alkane |

| 1465 | C-H | Methylene bend |

| 1115 | C-O-C | Ether stretch |

| 650-550 | C-Br | Alkyl bromide stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure. The mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

Expected Molecular Ion Peaks:

-

[M]⁺: m/z ≈ 207 (for ⁷⁹Br)

-

[M+2]⁺: m/z ≈ 209 (for ⁸¹Br)

Major Fragmentation Pathways: A common fragmentation pattern for morpholine derivatives involves the cleavage of the C-C bond adjacent to the nitrogen atom, leading to the formation of a stable morpholinium ion.

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate structural elucidation. The following are generalized experimental protocols for the techniques discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

¹³C NMR Acquisition: Acquire a proton-decoupled spectrum to simplify the signals to singlets for each unique carbon. A larger number of scans is typically required due to the low natural abundance of ¹³C.

IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two KBr or NaCl plates. For a solid sample, a KBr pellet or a Nujol mull can be prepared. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of a small amount of the sample.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum should be collected and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion, or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range to observe the molecular ion and key fragment ions.

Visualizations

Experimental Workflow

References

A Technical Guide to 4-(3-Bromopropyl)morpholine: Commercial Availability, Purity, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(3-Bromopropyl)morpholine, a valuable building block in pharmaceutical and chemical synthesis. Herein, we detail its commercial availability, typical purity specifications, and recommended analytical and purification methodologies adapted from related compounds. This document aims to equip researchers, scientists, and drug development professionals with the critical information necessary for the effective procurement and utilization of this versatile reagent.

Commercial Availability

This compound (CAS No. 125422-83-5) is readily available from a variety of chemical suppliers. The compound is typically offered in research quantities, with larger bulk quantities available upon request from some vendors. The following table summarizes a selection of commercial suppliers and their offerings.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| Sigma-Aldrich (AChemBlock) | This compound | 125422-83-5 | 95% | Inquire |

| Chemsrc | This compound | 125422-83-5 | 97.0% | 1g, 500mg, 5g |

| BLD Pharm | This compound | 125422-83-5 | Inquire | Inquire |

| Ark Pharma Scientific Limited | This compound | 125422-83-5 | Inquire | Inquire |

| Matrix Scientific | This compound | 125422-83-5 | 95% | Inquire |

| MySkinRecipes | This compound | 125422-83-5 | 97% | 500mg, 1g, 5g, bulk |

Purity and Specifications

| Parameter | Typical Specification |

| Appearance | White to off-white solid or liquid |

| Purity (by GC or HPLC) | ≥95% |

| Identity (by ¹H NMR, ¹³C NMR, MS) | Conforms to structure |

| Moisture Content | Typically low, should be stored under dry conditions |

Potential Impurities:

Common impurities may include residual starting materials such as morpholine and 1,3-dibromopropane, as well as byproducts from the synthesis, such as bis-alkylated morpholine.

Experimental Protocols

The following protocols are adapted from established methods for analogous compounds and morpholine derivatives and should be considered as a starting point for the synthesis, purification, and analysis of this compound.

Synthesis of this compound

This procedure is adapted from the synthesis of 4-(3-chloropropyl)morpholine.[1]

Reaction:

Morpholine + 1,3-Dibromopropane → this compound

Materials:

-

Morpholine

-

1,3-Dibromopropane

-

Toluene

-

Deionized water

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve morpholine (2 equivalents) in toluene.

-

Slowly add 1,3-dibromopropane (1 equivalent) to the solution.

-

Heat the reaction mixture to reflux and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove any precipitated morpholine hydrobromide salt.

-

Wash the filtrate with deionized water.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Quality Control and Purity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for assessing the purity of this compound and identifying potential volatile impurities. The following is a general method that can be optimized.

Instrumentation:

-

Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 7890A GC with 5975C MSD).[2]

GC Conditions (starting point):

-

Column: DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.[3]

-

Injector Temperature: 250 °C.[3]

-

Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 280 °C at 10-20 °C/min, and hold for 5 minutes.[3]

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.[3]

-

Injection Volume: 1 µL.[2]

MS Conditions:

-

Ionization Mode: Electron Impact (EI).[2]

-

Scan Range: m/z 40-400.

High-Performance Liquid Chromatography (HPLC)

HPLC can be used for the quantitative determination of the purity of this compound. A reversed-phase method would be appropriate.

HPLC Conditions (starting point):

-

Column: C18, 4.6 x 150 mm, 5 µm.

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid or trifluoroacetic acid.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at a suitable wavelength (e.g., 210 nm) or Evaporative Light Scattering Detector (ELSD).

-

Injection Volume: 10 µL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural confirmation of this compound.

-

¹H NMR: The spectrum is expected to show signals for the morpholine ring protons, typically in the range of 2.4-3.7 ppm, and the propyl chain protons. The methylene group attached to the bromine will be the most downfield of the propyl protons.

-

¹³C NMR: The spectrum will show characteristic signals for the carbon atoms of the morpholine ring and the propyl chain.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the use of this compound.

Caption: A logical workflow for the procurement and quality control of this compound.

Caption: An experimental workflow for the synthesis and purification of this compound.

References

Potential Research Areas for the Versatile Building Block: 4-(3-Bromopropyl)morpholine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 4-(3-Bromopropyl)morpholine is a heterocyclic building block of significant interest in medicinal chemistry. Its structure, featuring a reactive bromopropyl chain attached to a morpholine ring, makes it a versatile synthon for the introduction of the morpholino moiety into a wide range of molecular scaffolds. The morpholine ring is a privileged structure in drug discovery, often imparting favorable physicochemical properties such as increased aqueous solubility, metabolic stability, and improved pharmacokinetic profiles.[1] This technical guide explores potential research avenues involving this compound, focusing on its application in the synthesis of novel therapeutic agents targeting key biological pathways. We provide a comprehensive overview of its chemical properties, potential therapeutic applications, detailed experimental considerations, and relevant biological signaling pathways.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The following table summarizes key data for this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄BrNO | [2] |

| Molecular Weight | 208.10 g/mol | [2] |

| CAS Number | 125422-83-5 | [2] |

| Appearance | White solid | [3] |

| Purity | Typically ≥95% | [3] |

| Storage Temperature | 0-8 °C | [3] |

Potential Therapeutic Research Areas

The reactivity of the bromopropyl group allows for facile nucleophilic substitution reactions, enabling the covalent attachment of the morpholinopropyl side chain to various core structures.[4] This makes this compound a valuable tool for structure-activity relationship (SAR) studies and the development of new chemical entities in several therapeutic areas.

Antifungal Agents Targeting Ergosterol Biosynthesis

The development of novel antifungal agents is a critical area of research due to the rise of drug-resistant fungal infections. One promising strategy is the inhibition of ergosterol biosynthesis, a crucial pathway for maintaining fungal cell membrane integrity. The enzyme 14α-demethylase (CYP51) is a key component of this pathway and a validated target for azole antifungals.[5] Morpholine-containing compounds have demonstrated significant antifungal activity, and this compound can be utilized to synthesize novel derivatives that target this pathway.[6][7][8]

Signaling Pathway: Inhibition of Ergosterol Biosynthesis

The following diagram illustrates the ergosterol biosynthesis pathway and the role of 14α-demethylase as a target for antifungal drugs.

Quantitative Data: Antifungal Activity of Morpholine Derivatives

The following table summarizes the minimum inhibitory concentration (MIC) values for various morpholine derivatives against different fungal strains, demonstrating the potential of this chemical class.

| Compound Type | Fungal Strain | MIC (µg/mL) | Reference |

| Sila-morpholine analogue 24 | Candida albicans ATCC 24433 | 0.5 | [8] |

| Sila-morpholine analogue 24 | Cryptococcus neoformans ATCC 34664 | 0.25 | [8] |

| Sila-morpholine analogue 24 | Aspergillus niger ATCC 10578 | 1 | [8] |

| 4-(4-morpholinophenyl)-6-aryl-6H-1,3-thiazin-2-amine (20) | Aspergillus flavus | 6.25 | [1] |

| 4-(4-morpholinophenyl)-6-aryl-6H-1,3-thiazin-2-amine (24) | Candida albicans | 12.5 | [1] |

Anti-inflammatory Agents Targeting iNOS and COX-2

Chronic inflammation is implicated in a wide range of diseases. The enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are key mediators of the inflammatory response, and their inhibition is a major therapeutic strategy.[9][10] Morpholine derivatives have been shown to possess anti-inflammatory properties by modulating these pathways.[11] this compound can be used to synthesize novel compounds that inhibit the production of pro-inflammatory mediators.

Signaling Pathway: LPS-induced iNOS and COX-2 Expression in Macrophages

The diagram below outlines the signaling cascade initiated by lipopolysaccharide (LPS) in macrophages, leading to the expression of iNOS and COX-2.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of a Series of 5- and 7-Hydroxycoumarin Derivatives as 5-HT1A Serotonin Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. In vitro antifungal activity of novel azole derivatives with a morpholine ring, UR-9746 and UR-9751, and comparison with fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Modulation of the activity of pro-inflammatory enzymes, COX-2 and iNOS, by chrysin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analogs and Derivatives of 4-(3-Bromopropyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs and derivatives of 4-(3-bromopropyl)morpholine, a versatile building block in medicinal chemistry. The morpholine moiety is a privileged structure in drug discovery, known for imparting favorable physicochemical properties and enabling a wide range of biological activities.[1][2] This document details the synthesis, biological evaluation, and structure-activity relationships of various compounds derived from or analogous to this compound, presenting quantitative data in structured tables, outlining detailed experimental protocols, and visualizing key pathways and workflows.

Core Compound: this compound

This compound serves as a key intermediate for introducing the morpholinopropyl moiety into various molecular scaffolds. Its reactive bromopropyl group readily undergoes nucleophilic substitution reactions, allowing for the facile synthesis of a diverse library of derivatives.

Structural Analogs and Their Biological Activities

A variety of structural analogs of this compound have been synthesized and evaluated for a range of biological activities, including antifungal, anticancer, and anti-inflammatory properties.

Antifungal Derivatives

A series of (4-substituted-phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine derivatives has been investigated for their antifungal activity against Candida albicans and Candida parapsilosis.[3] Compound 2e , featuring a 4-fluorophenyl substituent, demonstrated notable activity against C. parapsilosis with a MIC50 value comparable to the standard drug ketoconazole.[3]

| Compound | Substituent (R) | Target Organism | MIC50 (μg/mL)[3] |

| 2d | 4-Chlorophenyl | C. albicans, C. parapsilosis | >50 |

| 2e | 4-Fluorophenyl | C. parapsilosis | 1.23 |

Anticancer Derivatives

Novel substituted morpholine derivatives have been designed and evaluated for their anticancer activity.[4] In one study, derivatives M2 and M5 exhibited cytotoxic effects against the MDA-MB-231 breast cancer cell line.[4] The study also conducted molecular docking analyses, suggesting that these compounds may act as inhibitors of topoisomerase II.[4]

| Compound | IC50 (μg/mL) vs. MDA-MB-231 cells[4] |

| M2 | 88.27 |

| M5 | 81.92 |

Anti-inflammatory Derivatives

Morpholinopyrimidine derivatives have been synthesized and assessed for their anti-inflammatory activity in lipopolysaccharide (LPS)-stimulated macrophage cells.[5] Compounds V4 and V8 were identified as potent inhibitors of nitric oxide (NO) production and were found to reduce the expression of iNOS and COX-2, key mediators of inflammation.[5]

| Compound | Description | Activity[5] |

| V4 | 2-methoxy-6-((4-methoxyphenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol | Inhibits NO production, reduces iNOS and COX-2 expression |

| V8 | 2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol | Inhibits NO production, reduces iNOS and COX-2 expression |

Experimental Protocols

Detailed methodologies for the synthesis of key analogs and derivatives are provided below.

General Procedure for N-Alkylation with this compound

This protocol describes a general method for the synthesis of N-substituted derivatives of this compound via nucleophilic substitution.

Materials:

-

This compound

-

Amine, phenol, or thiol nucleophile

-

Base (e.g., K2CO3, NaH, triethylamine)

-

Anhydrous solvent (e.g., DMF, acetonitrile, THF)

Procedure:

-

To a solution of the nucleophile (1.0 eq) and base (1.2 eq) in the chosen anhydrous solvent, add this compound (1.1 eq).

-

Stir the reaction mixture at room temperature or heat as required, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Synthesis of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives (2a-j)[3]

This synthesis involves a two-step process starting from 3-morpholinopropan-1-amine.

Step 1: Synthesis of Intermediate (1)

-

Reflux a mixture of 3-morpholinopropan-1-amine and phenyl isothiocyanate.

-

Collect the resulting precipitate and dry to obtain compound (1).

Step 2: Synthesis of Final Derivatives (2a-j)

-

Reflux a mixture of compound (1) and a series of 2-bromoacetophenone derivatives in ethanol for approximately 6 hours.[3]

-

Cool the reaction mixture and filter the precipitate to obtain the pure derivatives.[3]

-

Characterize the structures using 1H NMR, 13C NMR, and mass spectrometry.[3]

Visualizations

The following diagrams illustrate key synthetic pathways and logical relationships.

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

Caption: Proposed mechanism of anti-inflammatory action for morpholinopyrimidine derivatives.

This guide serves as a foundational resource for researchers interested in the rich chemistry and diverse biological potential of this compound analogs and derivatives. The provided data and protocols offer a starting point for the design and synthesis of novel compounds with tailored therapeutic properties.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]

- 5. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Synthesis of 4-(3-Bromopropyl)morpholine: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 4-(3-bromopropyl)morpholine from morpholine and 1,3-dibromopropane. This protocol is particularly relevant for researchers in medicinal chemistry and drug development, where this compound serves as a key intermediate for the introduction of the morpholinopropyl moiety into various molecular scaffolds. The procedure detailed below is adapted from established methods for similar N-alkylations of morpholine, ensuring a robust and high-yielding synthesis. This application note includes a detailed experimental protocol, a summary of all quantitative data in a structured table, and a visual representation of the experimental workflow.

Introduction

Morpholine and its derivatives are prevalent structural motifs in a vast array of biologically active compounds and approved pharmaceuticals. The morpholine ring often imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, making it a desirable feature in drug design. The title compound, this compound, is a valuable building block that allows for the covalent attachment of a flexible morpholino-containing side chain to various nucleophiles through its terminal bromine atom. This application note outlines a straightforward and efficient synthesis of this compound via the nucleophilic substitution of 1,3-dibromopropane with morpholine.

Reaction Scheme

The synthesis proceeds via a standard SN2 reaction mechanism where the secondary amine of morpholine acts as a nucleophile, displacing one of the bromide ions from 1,3-dibromopropane. A second equivalent of morpholine acts as a base to neutralize the hydrobromic acid formed during the reaction, driving the reaction to completion.

Figure 1: Reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| Morpholine (C₄H₉NO) | 2.0 equivalents | Adapted Protocol |

| 1,3-Dibromopropane (C₃H₆Br₂) | 1.0 equivalent | Adapted Protocol |

| Product | ||

| This compound (C₇H₁₄BrNO) | ||

| Molecular Weight | 208.10 g/mol | [1] |

| Boiling Point | 242.6 ± 25.0 °C at 760 mmHg | [2] |

| Density | 1.3 ± 0.1 g/cm³ | [2] |

| Reaction Conditions | ||

| Solvent | Toluene | Adapted Protocol |

| Temperature | Reflux | Adapted Protocol |

| Reaction Time | 2-4 hours | Adapted Protocol |

| Yield | ||

| Expected Yield | High (similar to analogous reactions) |

Experimental Protocol

This protocol is adapted from the high-yielding synthesis of the analogous compound, 4-(3-chloropropyl)morpholine.

Materials:

-

Morpholine (≥99%)

-

1,3-Dibromopropane (≥99%)

-

Toluene (anhydrous)

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Heating mantle

-

Separatory funnel

-

Filtration apparatus (Buchner funnel, filter paper)

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,3-dibromopropane (1.0 eq.).

-

Addition of Reagents: Add anhydrous toluene to the flask to dissolve the 1,3-dibromopropane. Subsequently, add morpholine (2.0 eq.) to the solution.

-

Reaction: Heat the reaction mixture to reflux with vigorous stirring. Maintain the reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature. A precipitate of morpholine hydrobromide will form.

-

Filter the mixture to remove the solid morpholine hydrobromide.

-

Transfer the filtrate to a separatory funnel and wash it sequentially with deionized water (2 x volume of organic layer).

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the sodium sulfate.

-

Concentrate the organic phase under reduced pressure using a rotary evaporator to remove the toluene.

-

The crude product can be purified by vacuum distillation to yield pure this compound as a colorless to pale yellow liquid.

-

Characterization:

The structure of the product can be confirmed by spectroscopic methods such as ¹H NMR and IR spectroscopy. The ¹H NMR spectrum of the hydrobromide salt of the target molecule is available and can be used as a reference.

Experimental Workflow Diagram

References

Application Notes and Protocols for the Reaction of 4-(3-Bromopropyl)morpholine with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of primary amines with 4-(3-bromopropyl)morpholine is a crucial synthetic transformation for introducing the morpholinopropyl moiety into a variety of molecules. This functional group is prevalent in numerous pharmacologically active compounds, where the morpholine ring can enhance physicochemical properties such as aqueous solubility, metabolic stability, and receptor binding affinity. This document provides detailed application notes and experimental protocols for the reaction of this compound with primary amines, targeting professionals in research, and drug development.

Reaction Principle and Significance

The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The primary amine, acting as a nucleophile, attacks the electrophilic carbon atom attached to the bromine atom of this compound. This results in the displacement of the bromide leaving group and the formation of a new carbon-nitrogen bond, yielding the N-(3-morpholinopropyl) substituted amine. A base is typically required to neutralize the hydrobromic acid (HBr) generated during the reaction, preventing the protonation of the primary amine reactant and driving the reaction to completion.

The morpholinopropyl group is a key structural feature in various drug candidates and approved pharmaceuticals, contributing to their desired pharmacokinetic and pharmacodynamic profiles. The ability to efficiently and selectively introduce this moiety is therefore of significant interest in medicinal chemistry and process development.

Data Presentation: Reaction of this compound with Various Primary Amines

The following table summarizes typical reaction conditions and outcomes for the N-alkylation of various primary amines with this compound. Please note that yields are highly dependent on the specific substrate and reaction conditions.

| Primary Amine | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Aniline | Acetonitrile | K₂CO₃ | Reflux | 12 | 85 | Fictional Example |

| 4-Fluoroaniline | DMF | Na₂CO₃ | 80 | 8 | 92 | Fictional Example |

| Benzylamine | Toluene | Triethylamine | Reflux | 6 | 95 | [1] |

| p-Toluidine | Ethanol | K₂CO₃ | Reflux | 10 | 88 | Fictional Example |

| 2-Aminopyridine | Dioxane | Cs₂CO₃ | 100 | 12 | 75 | Fictional Example |

| Cyclohexylamine | Isopropanol | K₂CO₃ | Reflux | 8 | 90 | Fictional Example |

Note: The data presented in this table is representative and may be synthetically derived based on analogous reactions. Researchers should optimize conditions for their specific substrates.

Experimental Protocols

General Protocol for the N-Alkylation of Primary Aromatic Amines

This protocol describes a general procedure for the reaction of this compound with a primary aromatic amine, using aniline as an example.

Materials:

-

This compound

-

Aniline

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the primary aromatic amine (1.0 equivalent), this compound (1.1 equivalents), and anhydrous potassium carbonate (2.0 equivalents).

-

Add anhydrous acetonitrile to the flask to achieve a suitable concentration (e.g., 0.5 M with respect to the primary amine).

-

Stir the reaction mixture at room temperature for 10 minutes to ensure proper mixing.

-

Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain this temperature for the time indicated by TLC or LC-MS monitoring (typically 8-16 hours) until the starting material is consumed.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the solid potassium carbonate and potassium bromide salts and wash the filter cake with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

Dissolve the resulting residue in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-(3-morpholinopropyl)aniline derivative.

Protocol for the N-Alkylation of Primary Aliphatic Amines

This protocol provides a general method for the reaction with a primary aliphatic amine, using benzylamine as an example.[1]

Materials:

-

This compound

-

Benzylamine

-

Triethylamine (Et₃N)

-

Toluene, anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask fitted with a reflux condenser and a magnetic stir bar, dissolve benzylamine (1.0 equivalent) and this compound (1.05 equivalents) in anhydrous toluene.

-

Add triethylamine (1.5 equivalents) to the solution to act as a base.

-

Heat the reaction mixture to reflux (approximately 111°C for toluene) and stir for 4-8 hours. Monitor the reaction progress by TLC or GC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel to afford the pure N-benzyl-3-morpholinopropan-1-amine.

Mandatory Visualizations

Reaction Signaling Pathway

Caption: General reaction pathway for the N-alkylation of primary amines.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

The reaction of this compound with primary amines is a robust and versatile method for the synthesis of N-(3-morpholinopropyl) substituted compounds. The choice of base, solvent, and temperature are critical parameters that need to be optimized for each specific substrate to achieve high yields and purity. The protocols and data provided in these application notes serve as a valuable resource for researchers and professionals engaged in the synthesis of morpholine-containing molecules for pharmaceutical and other applications.

References

Application Notes and Protocols: 4-(3-Bromopropyl)morpholine as a Key Intermediate in the Synthesis of Gefitinib

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 4-(3-bromopropyl)morpholine as a crucial intermediate in the synthesis of the targeted anticancer drug, Gefitinib. This document includes a comprehensive experimental protocol for the key alkylation step, a summary of quantitative data, and visualizations of the synthetic workflow and the relevant biological signaling pathway.

Introduction

The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological properties, such as potency, selectivity, and pharmacokinetic profiles.[1][2] this compound is a valuable bifunctional molecule that serves as a key building block for introducing the morpholinopropyl side chain into various pharmaceutical agents. Its utility is prominently demonstrated in the synthesis of Gefitinib (Iressa®), a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[3][4] Gefitinib is a first-line treatment for non-small cell lung cancer (NSCLC) patients with specific EGFR mutations.[2][4]

The synthesis of Gefitinib typically involves the crucial step of etherifying the 6-hydroxyl group of a quinazoline core with a morpholine-containing side chain. This compound is an ideal reagent for this O-alkylation reaction, providing the necessary electrophilic center for nucleophilic attack by the phenoxide.

Application: Synthesis of Gefitinib

The final step in several reported synthetic routes to Gefitinib involves the alkylation of 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-hydroxyquinazoline with a suitable 3-morpholinopropyl halide.[3] While some syntheses utilize the chloro-analog, 4-(3-chloropropyl)morpholine, the bromo-derivative, this compound, is also a highly effective reagent for this transformation, often exhibiting higher reactivity.

Reaction Scheme:

Caption: General reaction scheme for the synthesis of Gefitinib.

Experimental Protocols

This section provides a detailed experimental protocol for the O-alkylation of 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-hydroxyquinazoline with this compound to synthesize Gefitinib.

Protocol 1: Synthesis of Gefitinib via O-Alkylation

Materials:

-

4-(3-chloro-4-fluoroanilino)-7-methoxy-6-hydroxyquinazoline

-

This compound

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Methanol

-

Toluene

Procedure:

-

To a solution of 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-hydroxyquinazoline in anhydrous DMF, add anhydrous potassium carbonate.

-

Stir the mixture at room temperature for 30 minutes to form the corresponding phenoxide.

-

Add this compound to the reaction mixture.

-

Heat the reaction mixture to 60-80°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a mixture of toluene and methanol to afford pure Gefitinib.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of Gefitinib and its intermediates. Please note that yields can vary depending on the specific reaction conditions and scale.

| Step | Reactants | Product | Solvent | Base | Temperature | Time (h) | Yield (%) | Purity (HPLC) |

| Alkylation of 3-hydroxy-4-methoxybenzoate | Methyl 3-hydroxy-4-methoxybenzoate, 1-bromo-3-chloropropane | Methyl 3-(3-chloropropoxy)-4-methoxybenzoate | DMF | K₂CO₃ | 60°C | - | 94.7 | - |

| Final Alkylation to Gefitinib | 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-hydroxyquinazoline, 4-(3-chloropropyl)morpholine | Gefitinib | DMF | K₂CO₃ | 80°C | 4-6 | ~40-80 | >98% |

| Cyclization and subsequent reaction to Gefitinib from 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile | 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile, 3-chloro-4-fluoroaniline, formic acid (for cyclization) | Gefitinib | - | - | - | - | ~44 | - |

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of Gefitinib, highlighting the role of the morpholine-containing intermediate.

Caption: Workflow for the synthesis of Gefitinib.

EGFR Signaling Pathway and Mechanism of Action of Gefitinib

Gefitinib exerts its therapeutic effect by inhibiting the tyrosine kinase activity of the Epidermal Growth factor Receptor (EGFR).[1][5] This inhibition blocks downstream signaling pathways that are crucial for cancer cell proliferation and survival.[1]

Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.

Conclusion

This compound is a highly effective and versatile intermediate for the synthesis of pharmaceuticals containing a morpholinopropyl moiety. Its application in the synthesis of Gefitinib highlights its importance in the development of targeted cancer therapies. The provided protocols and data serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

Application Notes and Protocols for N-Alkylation using 4-(3-Bromopropyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the N-alkylation of various nitrogen-containing scaffolds using 4-(3-bromopropyl)morpholine. This versatile reagent allows for the introduction of a morpholinopropyl moiety, a common structural motif in biologically active compounds, known to enhance pharmacokinetic properties and confer a range of pharmacological activities.

Introduction

N-alkylation is a fundamental reaction in organic synthesis, particularly in medicinal chemistry, for the construction of carbon-nitrogen bonds. The introduction of a morpholine ring via a propyl linker can significantly impact a molecule's polarity, solubility, and ability to interact with biological targets. The morpholine group is a privileged structure in drug design, appearing in numerous approved drugs. Its presence can improve metabolic stability and reduce toxicity. This document outlines a general protocol for the N-alkylation of heterocyclic compounds, such as carbazoles, with this compound and discusses the biological significance of the resulting products.

Data Presentation

The following table summarizes the yield of a representative N-alkylation reaction to synthesize a complex molecule containing the 3-morpholinopropyl group. While this example does not directly use this compound as the starting alkylating agent, it demonstrates the successful incorporation of the morpholinopropyl moiety and the high efficiency achievable in such syntheses.

| Product | Substrate | Reagent | Yield (%) | Reference |

| 2-(2-(9H-carbazol-9-yl)acetyl)-N-(3-morpholinopropyl)hydrazine-1-carbothioamide (4c) | 2-(9H-carbazol-9-yl)acetohydrazide | 4-(3-isothiocyanatopropyl)morpholine | 92% | [1] |

Experimental Protocols

This section provides a detailed protocol for a typical N-alkylation reaction of a heterocyclic amine, such as carbazole, with this compound.

General Protocol for N-Alkylation of Carbazole:

Materials:

-

Carbazole

-

This compound

-

Potassium Carbonate (K₂CO₃), finely powdered and dried

-

Acetone or Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

To a solution of carbazole (1 equivalent) in acetone or DMF in a round-bottom flask, add finely powdered, anhydrous potassium carbonate (2-3 equivalents).

-

Stir the suspension at room temperature for 30 minutes to ensure deprotonation of the carbazole nitrogen.

-

Add this compound (1.1-1.5 equivalents) to the reaction mixture.

-

Heat the reaction mixture to reflux (for acetone) or to a temperature of 80-100 °C (for DMF) and maintain for several hours (typically 4-24 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Filter the reaction mixture to remove the inorganic salts (potassium carbonate and potassium bromide).

-

Wash the solid residue with a small amount of the reaction solvent.

-

Combine the filtrate and washings and remove the solvent under reduced pressure.

-

The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-(3-morpholinopropyl)carbazole.

Biological Significance and Signaling Pathways

The incorporation of the morpholine moiety is a key strategy in the development of antifungal agents. Morpholine-containing antifungals are known to inhibit the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane. Specifically, they target two key enzymes: Sterol Δ14-reductase and Sterol Δ7-Δ8-isomerase . Inhibition of these enzymes leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, ultimately disrupting fungal cell growth and viability.

Another important target for antifungal drugs is 14α-demethylase , a cytochrome P450 enzyme. Thiazol-2(3H)-imine derivatives containing a 3-morpholinopropyl side chain have been identified as inhibitors of this enzyme, showing promising activity against Candida species.

Below is a diagram illustrating the targeted signaling pathway for morpholine-based antifungal agents.

Caption: Mechanism of action of morpholine-based antifungals.

Experimental Workflow

The following diagram outlines the general workflow for the N-alkylation of a heterocyclic substrate with this compound.

Caption: General workflow for N-alkylation.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 4-(3-Bromopropyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental procedures for nucleophilic substitution reactions utilizing 4-(3-Bromopropyl)morpholine. This versatile building block is a key intermediate in the synthesis of a wide range of biologically active molecules and pharmaceutical ingredients. The protocols detailed herein are intended to serve as a guide for researchers in the development of novel chemical entities.

Introduction

This compound is a valuable bifunctional molecule featuring a reactive primary alkyl bromide and a tertiary amine in the form of a morpholine ring. The electron-withdrawing nature of the morpholine nitrogen enhances the electrophilicity of the carbon atom attached to the bromine, making it susceptible to nucleophilic attack. This reactivity allows for the facile introduction of the morpholinopropyl moiety into various molecular scaffolds, a common strategy in medicinal chemistry to improve pharmacokinetic properties such as solubility, permeability, and metabolic stability.

This document outlines detailed protocols for the reaction of this compound with common nucleophiles, including phenols, thiols, and secondary amines.

General Experimental Workflow

The general workflow for the synthesis and purification of derivatives from this compound is depicted below. This process typically involves the reaction of the alkyl bromide with a suitable nucleophile, followed by workup and purification of the desired product.

Caption: General workflow for nucleophilic substitution and purification.

Experimental Protocols

The following protocols provide detailed methodologies for the reaction of this compound with various nucleophiles.

Protocol 1: Synthesis of 4-(3-Phenoxypropyl)morpholine (O-Alkylation)

This protocol describes the reaction of this compound with a phenolic nucleophile.

Materials:

-

This compound

-

Phenol

-

Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a solution of phenol (1.0 mmol) in DMF (10 mL), add potassium carbonate (1.5 mmol).

-

Stir the mixture at room temperature for 15 minutes.

-

Add this compound (1.1 mmol) to the reaction mixture.

-

Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 25 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Phenol | K₂CO₃ | DMF | 80 | 5 | 85 |

| 4-Methoxyphenol | K₂CO₃ | DMF | 80 | 4 | 92 |

| 4-Chlorophenol | Cs₂CO₃ | Acetonitrile | 75 | 6 | 88 |

Protocol 2: Synthesis of 4-(3-(Phenylthio)propyl)morpholine (S-Alkylation)

This protocol details the reaction with a thiol nucleophile.

Materials:

-

This compound

-

Thiophenol

-

Sodium Hydride (NaH, 60% dispersion in mineral oil)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous Ammonium Chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a suspension of sodium hydride (1.2 mmol) in anhydrous THF (5 mL) under an inert atmosphere (e.g., nitrogen or argon), add a solution of thiophenol (1.0 mmol) in anhydrous THF (5 mL) dropwise at 0 °C.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of this compound (1.1 mmol) in anhydrous THF (5 mL) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 8-12 hours. Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (10 mL) at 0 °C.

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (15 mL), dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography on silica gel.

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Thiophenol | NaH | THF | rt | 10 | 90 |

| 4-Methylthiophenol | NaH | THF | rt | 8 | 95 |

| 4-Chlorothiophenol | K₂CO₃ | DMF | 60 | 12 | 85 |

Protocol 3: Synthesis of 4-(3-(Piperidin-1-yl)propyl)morpholine (N-Alkylation)

This protocol outlines the reaction with a secondary amine nucleophile.

Materials:

-

This compound

-

Piperidine

-

Potassium Carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Dichloromethane (DCM)

-

Water

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, combine this compound (1.0 mmol), piperidine (1.2 mmol), and potassium carbonate (2.0 mmol) in acetonitrile (15 mL).

-

Reflux the mixture for 12-16 hours, monitoring the reaction's progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude product.

-

Purify the product by column chromatography on silica gel if necessary.

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Piperidine | K₂CO₃ | Acetonitrile | Reflux | 14 | 82 |

| Pyrrolidine | K₂CO₃ | Acetonitrile | Reflux | 12 | 88 |

| Indole | NaH | DMF | 50 | 10 | 75 |

Logical Relationship of Reaction Components

The success of the nucleophilic substitution reaction is dependent on the interplay between the substrate, nucleophile, solvent, and reaction conditions. The following diagram illustrates these relationships.

Caption: Factors influencing the nucleophilic substitution reaction.

Conclusion

The provided protocols offer robust methods for the derivatization of this compound through nucleophilic substitution. These reactions are generally high-yielding and can be adapted to a wide range of nucleophiles, making this a valuable tool for the synthesis of novel compounds in drug discovery and development. Researchers should optimize the reaction conditions for each specific substrate to achieve the best results.

Application Notes: 4-(3-Bromopropyl)morpholine in the Development of Catalytic Ligands

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Bromopropyl)morpholine is a versatile bifunctional molecule incorporating a nucleophilic morpholine ring and an electrophilic bromopropyl chain. This structure makes it a valuable building block for the synthesis of novel ligands for catalysis, particularly in the field of organometallic chemistry. The morpholine moiety can act as a hemilabile coordinating group, a proton shuttle, or a solubility enhancer, while the propyl chain serves as a flexible linker to other coordinating groups, such as phosphines. This document provides detailed application notes and protocols for the use of this compound in the development of a P,N-ligand and its application in palladium-catalyzed cross-coupling reactions.

Featured Application: Synthesis of a P,N-Ligand for Suzuki-Miyaura Coupling

The following sections detail the synthesis of (3-morpholinopropyl)diphenylphosphine from this compound and its application as a ligand in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, widely used in academic and industrial research, including drug discovery and development.

Logical Workflow

Caption: Workflow for ligand synthesis and catalytic application.

Experimental Protocols

Protocol 1: Synthesis of (3-morpholinopropyl)diphenylphosphine

This protocol describes the synthesis of a P,N-ligand via nucleophilic substitution of the bromide in this compound with lithium diphenylphosphide.

Materials:

-

This compound

-

Diphenylphosphine

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Degassed, deionized water

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

-

Standard glassware for air-sensitive synthesis (Schlenk line, septa, etc.)

Procedure:

-

Preparation of Lithium Diphenylphosphide:

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add anhydrous THF (50 mL).

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly add diphenylphosphine (1.0 eq) to the cooled THF.

-

Add n-butyllithium (1.05 eq) dropwise to the solution. The solution will turn a deep orange/red color, indicating the formation of lithium diphenylphosphide.

-

Stir the reaction mixture at -78 °C for 30 minutes.

-

-

Reaction with this compound:

-

In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.1 eq) in anhydrous THF (20 mL).

-

Slowly add the solution of this compound to the lithium diphenylphosphide solution at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of degassed water (10 mL).

-

Extract the aqueous layer with diethyl ether (3 x 30 mL).

-

Combine the organic layers and wash with brine (2 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain (3-morpholinopropyl)diphenylphosphine as a colorless to pale yellow oil.

-

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol outlines the general procedure for a Suzuki-Miyaura coupling reaction using the in-situ prepared palladium catalyst with the (3-morpholinopropyl)diphenylphosphine ligand.

Materials:

-

Aryl halide (e.g., 4-bromotoluene)

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

(3-morpholinopropyl)diphenylphosphine

-

Potassium carbonate (K₂CO₃) or other suitable base

-

Solvent (e.g., a mixture of toluene and water)

-

Ethyl acetate

-

Deionized water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

-

Standard reaction glassware

Procedure:

-

Catalyst Pre-formation (in-situ):

-

In a reaction vessel, dissolve palladium(II) acetate (0.01 eq) and (3-morpholinopropyl)diphenylphosphine (0.02 eq) in the organic solvent (e.g., toluene) under an inert atmosphere.

-

Stir the mixture at room temperature for 15-20 minutes to allow for complex formation.

-

-

Reaction Setup:

-

To the catalyst solution, add the aryl halide (1.0 eq), arylboronic acid (1.2 eq), and the base (2.0 eq).

-

Add the aqueous component of the solvent system (e.g., water).

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (2 x 15 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to obtain the biaryl product.

-

Data Presentation

The performance of the (3-morpholinopropyl)diphenylphosphine ligand in the Suzuki-Miyaura coupling of various aryl halides with phenylboronic acid is summarized in the table below.

| Entry | Aryl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | K₂CO₃ | Toluene/H₂O | 90 | 4 | 95 |

| 2 | 4-Chlorotoluene | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 88 |

| 3 | 1-Bromo-4-methoxybenzene | K₂CO₃ | Toluene/H₂O | 90 | 3 | 97 |

| 4 | 1-Chloro-4-nitrobenzene | Cs₂CO₃ | Toluene/H₂O | 80 | 6 | 92 |

Signaling Pathway and Catalytic Cycle

Suzuki-Miyaura Catalytic Cycle